Rintodestrant
Overview
Description
Rintodestrant is a potent oral selective estrogen receptor degrader (SERD) that competitively binds to the estrogen receptor and blocks estrogen receptor signaling in tumors resistant to other endocrine therapies . It is primarily being investigated for its potential in treating estrogen receptor-positive (ER+) and human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rintodestrant involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods
Industrial production methods for this compound are also proprietary. it is known that the compound is produced in a manner that ensures high purity and consistency, suitable for clinical use .
Chemical Reactions Analysis
Types of Reactions
Rintodestrant undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: This reaction can also modify functional groups, impacting the molecule’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and solvent, depend on the desired reaction and the specific functional groups being targeted .
Major Products Formed
The major products formed from these reactions are typically modified versions of this compound with altered functional groups. These modifications can impact the molecule’s activity, selectivity, and pharmacokinetic properties .
Scientific Research Applications
Rintodestrant has several scientific research applications, including:
Mechanism of Action
Rintodestrant exerts its effects by competitively binding to the estrogen receptor, blocking estrogen receptor signaling, and promoting the degradation of the estrogen receptor . This leads to the inhibition of estrogen receptor-mediated gene transcription and delays tumor proliferation in preclinical models . The molecular targets and pathways involved include the estrogen receptor and downstream signaling pathways that regulate cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Fulvestrant: Another selective estrogen receptor degrader, but administered via intramuscular injection.
Tamoxifen: A selective estrogen receptor modulator that exhibits both agonist and antagonist activity.
Aromatase Inhibitors: Compounds like anastrozole, letrozole, and exemestane that reduce the level of endogenous estrogens.
Uniqueness of Rintodestrant
This compound is unique in that it is an orally active, non-steroidal selective estrogen receptor degrader with a favorable safety profile and encouraging antitumor activity in patients with heavily pretreated ER+/HER2- advanced breast cancer . Its oral administration offers a more convenient and potentially more effective therapeutic option compared to intramuscular injections like fulvestrant .
Properties
IUPAC Name |
(E)-3-[4-[[2-(4-fluoro-2,6-dimethylbenzoyl)-6-hydroxy-1-benzothiophen-3-yl]oxy]phenyl]prop-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19FO5S/c1-14-11-17(27)12-15(2)23(14)24(31)26-25(20-9-6-18(28)13-21(20)33-26)32-19-7-3-16(4-8-19)5-10-22(29)30/h3-13,28H,1-2H3,(H,29,30)/b10-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAITBOFZOEDOC-BJMVGYQFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)C2=C(C3=C(S2)C=C(C=C3)O)OC4=CC=C(C=C4)C=CC(=O)O)C)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C(=O)C2=C(C3=C(S2)C=C(C=C3)O)OC4=CC=C(C=C4)/C=C/C(=O)O)C)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19FO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2088518-51-6 | |
Record name | Rintodestrant [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2088518516 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RINTODESTRANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3Y784Y0ES | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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